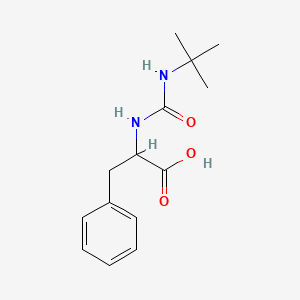

N-(tert-butylcarbamoyl)phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butylcarbamoyl)phenylalanine, also known as Boc-phenylalanine, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties.

科学研究应用

Biosynthesis and Metabolic Utilization in Plants

N-(tert-butylcarbamoyl)phenylalanine plays a significant role in the biosynthesis and metabolic pathways in plants, particularly in conifers. The amino acid phenylalanine serves as a critical metabolic node, intertwining primary and secondary metabolism. It acts as a protein building block and a precursor for numerous plant compounds essential for reproduction, growth, development, and defense against stress. This includes its role in the biosynthesis of phenylpropanoids, significant for wood formation and biotic interactions, highlighting its importance in carbon channeling from photosynthesis (M. Pascual et al., 2016).

Molecular Recognition and Binding Affinity

The synthetic receptor cucurbit[7]uril demonstrates molecular recognition capabilities for phenylalanine derivatives, indicating the potential of N-(tert-butylcarbamoyl)phenylalanine and its analogs in developing affinity tags for biochemical applications. Notably, the placement of tert-butyl and aminomethyl groups significantly enhances binding affinity, providing insights into the design of high-affinity binding systems for peptides and amino acids (Leigh A. Logsdon et al., 2011).

Biotechnological Synthesis

The engineered Escherichia coli aspartate aminotransferase demonstrates the biotechnological synthesis capability of N-(tert-butylcarbamoyl)phenylalanine analogs. This enzymatic process highlights its potential as a building block for angiotensin-converting enzyme inhibitors, showcasing the feasibility of simultaneous production of valuable amino acid derivatives through metabolic engineering (H. Lo et al., 2009).

NMR Spectroscopy in Protein Studies

The introduction of amino acids with tert-butyl and trimethylsilyl groups, such as N-(tert-butylcarbamoyl)phenylalanine, into proteins facilitates site-selective studies by NMR spectroscopy. This application underscores the versatility of these amino acids in enhancing our understanding of protein structure and dynamics, providing a tool for detailed biophysical analyses of proteins (Choy-Theng Loh et al., 2018).

Enhancing L-Phenylalanine Production

Research focusing on the in vitro multi-enzyme reaction system provides insights into optimizing L-phenylalanine production, a precursor to N-(tert-butylcarbamoyl)phenylalanine. This study illustrates the potential for metabolic pathway optimization to enhance yield, offering a basis for further genetic and enzymatic strategies to improve production efficiency (D. Ding et al., 2016).

属性

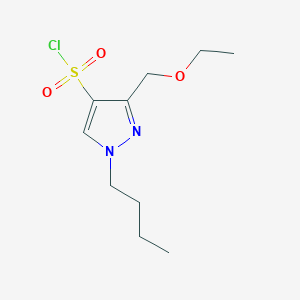

IUPAC Name |

2-(tert-butylcarbamoylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)16-13(19)15-11(12(17)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,17,18)(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBGFPVRVBCWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butylcarbamoyl)phenylalanine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)

![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2525087.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2525093.png)

![pyrrolo[2,1-b]thiazole-7-carboxylic Acid](/img/structure/B2525099.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2525104.png)